Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Overview
Description
The compound “Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), a hydroxymethyl group (a CH2 group attached to an OH group), and a carboxylate group (a carbon double-bonded to an oxygen and also bonded to an OH group). The “5-azaspiro[2.4]heptane” part of the name suggests that the molecule contains a spirocyclic structure, which is a type of cyclic compound where two rings share only one atom .
Scientific Research Applications
-
Synthesis of Indole Derivatives
- Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Aerobic Oxidation of Benzylic Methylenes
- Application : An efficient and practical benzylic aerobic oxidation catalyzed by cheap and simple N-hydroxyimide organocatalyst has been achieved with high yields and broad substrate scope .
- Method : The organocatalyst used can be recycled and reused by simple workup and only minute amount (1 mol% in most cases) of simple iron salt is used as promoter .
- Results : Phenyl substrates with mild and strong electron-withdrawing group could also be oxygenated in high yields as well as other benzylic methylenes .
- Synthesis of Functional Molecules
- Application : Phenyl ketones are widely used as active ingredients of pharmaceuticals, pesticides, flavors and so on, they can also be applied as organic building blocks for forming carbon–carbon and carbon–hetero bond .
- Method : An effective method for synthesizing aryl ketone is direct sp3 C–H oxidation of methylene compounds, especially for benzyl methylenes with m-positioning effect substituents (e.g. p-NO2, p-CN) on the ring, which are difficult to be synthesized through Friedel–Crafts acylation .
- Results : Traditional homogenous aerobic oxidation of benzylic methylenes usually takes place at high temperature and high pressure with hazardous metal catalysis .
-
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Aerobic Oxidation of Benzylic Methylenes
- Application : An efficient and practical benzylic aerobic oxidation catalyzed by cheap and simple N-hydroxyimide organocatalyst has been achieved with high yields and broad substrate scope .
- Method : The organocatalyst used can be recycled and reused by simple workup and only minute amount (1 mol% in most cases) of simple iron salt is used as promoter .
- Results : Phenyl substrates with mild and strong electron-withdrawing group could also be oxygenated in high yields as well as other benzylic methylenes .
properties
IUPAC Name |
benzyl 2-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-9-13-8-15(13)6-7-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDFSIRGHNERT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC2CO)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.